Amustaline
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Overview
Description
Amustaline is a quinacrine mustard compound with potential antineoplastic activity. Amustaline binds to, intercalates and crosslinks DNA and RNA. This agent is mainly used for ex vivo purposes, specifically for the inactivation of pathogens such as viruses, protozoa and bacteria in red blood cells (RBCs).
Scientific Research Applications
Pathogen Reduction in Red Blood Cells
Amustaline (S-303) is primarily used in pathogen reduction technology for red blood cells (RBCs). Studies have shown that this technology, which also involves glutathione (GSH), is effective in reducing the risk of transfusion-transmitted infections and adverse effects from residual leukocytes in blood transfusions. The viability of RBCs treated with amustaline and stored for extended periods (up to 35 days) remains adequate for transfusion purposes, indicating its effectiveness in maintaining RBC quality during storage (Cancelas et al., 2017), (Brixner et al., 2018).
Combination with Prion Reduction
Amustaline's application extends to combining prion reduction with pathogen inactivation in RBC concentrates. This combination is vital for ensuring the safety of blood products, as it targets a broad range of pathogens. The quality of RBCs post-treatment with amustaline and INTERCEPT (a blood system using S-303) has been a subject of research, indicating favorable outcomes (Wiltshire et al., 2016).
Prevalence of Antibodies to Amustaline
Research has also been conducted on the prevalence of natural and acquired antibodies to amustaline-treated RBCs. This aspect is crucial for understanding immune responses in recipients of transfusions using amustaline-treated blood products (Geisen et al., 2020).
Mitigating Transfusion-Transmitted Infections
Amustaline has been evaluated as a sole mitigation strategy against transfusion-transmitted infections like West Nile, dengue, Zika, and chikungunya viruses, as well as parasitic infections like Babesia microti and Plasmodium. This is particularly relevant in areas where these infections are endemic and pose a significant risk in blood transfusions (Stramer et al., 2022).
Safety Assessment
The safety of pathogen-reduced RBCs treated with amustaline and GSH has been assessed in various studies. These assessments are critical to ensure that the pathogen inactivation process does not introduce additional risks to transfusion recipients (North et al., 2020).
properties
CAS RN |
220180-88-1 |
---|---|
Product Name |
Amustaline |
Molecular Formula |
C22H25Cl2N3O2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChI Key |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
Appearance |
Solid powder |
Other CAS RN |
220180-88-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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